3-(5-Fluoro-2-nitrophenoxy)piperidine
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Overview
Description
3-(5-Fluoro-2-nitrophenoxy)piperidine is a chemical compound with the molecular formula C11H13FN2O3 and a molecular weight of 240.23 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 5-fluoro-2-nitrophenoxy group. The incorporation of fluorine into the molecular structure enhances its pharmacokinetic and physicochemical properties, making it a valuable compound in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-nitrophenoxy)piperidine typically involves the reaction of 5-fluoro-2-nitrophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-nitrophenoxy)piperidine undergoes several types of chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, suitable solvents like DMF or DMSO.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: Formation of 3-(5-fluoro-2-aminophenoxy)piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of smaller fragments or cleavage products.
Scientific Research Applications
3-(5-Fluoro-2-nitrophenoxy)piperidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-nitrophenoxy)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to target proteins, leading to increased efficacy. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets. The piperidine ring provides structural stability and facilitates the compound’s interaction with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Fluoro-2-nitrophenoxy)aniline
- 3-(5-Fluoro-2-nitrophenoxy)benzene
- 3-(5-Fluoro-2-nitrophenoxy)ethanol
Uniqueness
3-(5-Fluoro-2-nitrophenoxy)piperidine is unique due to the presence of the piperidine ring, which imparts specific conformational and physicochemical properties. The fluorine atom enhances its metabolic stability and binding affinity, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of stability, reactivity, and biological activity .
Biological Activity
3-(5-Fluoro-2-nitrophenoxy)piperidine is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and inflammatory diseases. This article summarizes the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound this compound consists of a piperidine ring substituted with a nitrophenoxy group. The presence of the fluorine atom and the nitro group enhances its biological activity, making it a candidate for various pharmacological applications.
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit Mnk1 and Mnk2 kinases, which are involved in the phosphorylation of eIF4E, a crucial factor in protein synthesis and cell proliferation. This inhibition can lead to reduced tumor growth and metastasis in cancer models .
- Cytokine Modulation : It has been observed to modulate the production of proinflammatory cytokines, which are implicated in various autoimmune diseases. By inhibiting excessive cytokine production, the compound may alleviate symptoms associated with conditions like rheumatoid arthritis and systemic lupus erythematosus .
- Anticancer Activity : The compound demonstrates significant anticancer properties against various cancer cell lines, including lung, liver, and colorectal cancers. The nitro group is particularly noted for its role in enhancing cytotoxicity through mechanisms such as DNA alkylation and inhibition of topoisomerase activity .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : In vitro studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. For instance, it reduced cell viability in HepG2 (liver cancer) cells by over 70% at concentrations as low as 10 µM. These findings suggest a promising role for this compound in cancer therapy .
- Inflammatory Disease Model : In animal models of rheumatoid arthritis, treatment with this compound resulted in decreased swelling and joint inflammation compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues .
Research Findings
Recent studies emphasize the potential of this compound as a multi-target therapeutic agent:
- Antiviral Properties : The compound has shown activity against various viruses, indicating its potential as an antiviral agent. For example, it demonstrated effective inhibition of HIV-1 replication in vitro at IC50 values comparable to existing antiviral drugs .
- Synergistic Effects : When combined with other chemotherapeutic agents, it exhibited synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .
Properties
Molecular Formula |
C11H13FN2O3 |
---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
3-(5-fluoro-2-nitrophenoxy)piperidine |
InChI |
InChI=1S/C11H13FN2O3/c12-8-3-4-10(14(15)16)11(6-8)17-9-2-1-5-13-7-9/h3-4,6,9,13H,1-2,5,7H2 |
InChI Key |
JBJTYGABOQANAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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